molecular formula C8H11F3O B13483072 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol

2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol

Cat. No.: B13483072
M. Wt: 180.17 g/mol
InChI Key: GJIPAMOADDEHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol typically involves the introduction of the trifluoromethyl group and the formation of the cyclobutyl ring. One common method involves the reaction of a suitable cyclobutyl precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Additionally, the cyclobutyl ring can influence the compound’s overall conformation and stability, affecting its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol: This compound has a similar trifluoromethyl group but includes an indole ring instead of a cyclobutyl ring.

    2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a trifluoromethyl group and a methoxy group.

Uniqueness

2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is unique due to its combination of a trifluoromethyl group and a cyclobutyl ring. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethanol

InChI

InChI=1S/C8H11F3O/c1-5-3-7(2,4-5)6(12)8(9,10)11/h6,12H,1,3-4H2,2H3

InChI Key

GJIPAMOADDEHJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.